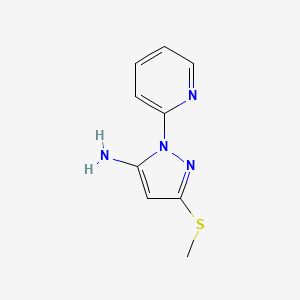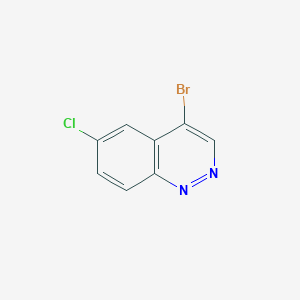![molecular formula C10H11F2NO3 B12315326 2-[2-(Difluoromethoxy)phenyl]-2-(methylamino)acetic acid](/img/structure/B12315326.png)
2-[2-(Difluoromethoxy)phenyl]-2-(methylamino)acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[2-(Difluoromethoxy)phenyl]-2-(methylamino)acetic acid is an organic compound with the molecular formula C10H12F2NO3 It is characterized by the presence of a difluoromethoxy group attached to a phenyl ring, which is further connected to a methylamino acetic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(Difluoromethoxy)phenyl]-2-(methylamino)acetic acid typically involves multiple steps. One common route includes the following steps:
Formation of the Difluoromethoxy Phenyl Intermediate: This step involves the reaction of a phenyl compound with difluoromethoxy reagents under controlled conditions to introduce the difluoromethoxy group.
Introduction of the Methylamino Group: The intermediate is then reacted with methylamine to introduce the methylamino group.
Formation of the Acetic Acid Moiety: Finally, the compound is subjected to carboxylation reactions to form the acetic acid moiety.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, involving advanced techniques such as continuous flow reactors and automated synthesis systems.
Chemical Reactions Analysis
Types of Reactions
2-[2-(Difluoromethoxy)phenyl]-2-(methylamino)acetic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
2-[2-(Difluoromethoxy)phenyl]-2-(methylamino)acetic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including its effects on enzymes and cellular processes.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which 2-[2-(Difluoromethoxy)phenyl]-2-(methylamino)acetic acid exerts its effects involves interactions with molecular targets such as enzymes and receptors. The difluoromethoxy group may enhance the compound’s binding affinity to these targets, while the methylamino group can influence its reactivity and stability. The exact pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-[2-(Difluoromethoxy)phenyl]acetic acid: This compound lacks the methylamino group, which may result in different chemical and biological properties.
2-[2-(Methoxy)phenyl]-2-(methylamino)acetic acid: The absence of fluorine atoms can significantly alter the compound’s reactivity and interactions with molecular targets.
Uniqueness
2-[2-(Difluoromethoxy)phenyl]-2-(methylamino)acetic acid is unique due to the presence of both difluoromethoxy and methylamino groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C10H11F2NO3 |
|---|---|
Molecular Weight |
231.20 g/mol |
IUPAC Name |
2-[2-(difluoromethoxy)phenyl]-2-(methylamino)acetic acid |
InChI |
InChI=1S/C10H11F2NO3/c1-13-8(9(14)15)6-4-2-3-5-7(6)16-10(11)12/h2-5,8,10,13H,1H3,(H,14,15) |
InChI Key |
BFBDGLUIPGBPFU-UHFFFAOYSA-N |
Canonical SMILES |
CNC(C1=CC=CC=C1OC(F)F)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Bradykinin, 3-[(4R)-4-hydroxy-L-proline]-](/img/structure/B12315243.png)
![8-Cyclopropyl-8-azabicyclo[3.2.1]octan-3-amine](/img/structure/B12315256.png)

![N-[(3-aminophenyl)methyl]-N-ethylpyridine-3-carboxamide](/img/structure/B12315261.png)
![tert-butyl N-[(2-phenylpiperidin-3-yl)methyl]carbamate](/img/structure/B12315263.png)



![tert-butyl N-[carbamimidoyl(cyclopropyl)methyl]carbamate](/img/structure/B12315280.png)

![8-(3-methoxyphenethyl)-4-methyl-2-((methylamino)methyl)-5,8-dihydropyrido[2,3-d]pyrimidin-7(6H)-one](/img/structure/B12315290.png)


![2-[1-(Methylamino)ethyl]phenol](/img/structure/B12315311.png)
